![molecular formula C9H4F3NOS B13226257 5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13226257.png)
5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a thieno[2,3-b]pyridine core with a trifluoromethyl group at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde typically involves the formation of the thieno[2,3-b]pyridine core followed by the introduction of the trifluoromethyl and aldehyde groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base can lead to the formation of thieno[2,3-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: 5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid.
Reduction: 5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-methanol.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine-2-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-methanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
The presence of both the trifluoromethyl and aldehyde groups in 5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde imparts unique chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the aldehyde group allows for covalent interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C9H4F3NOS |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H4F3NOS/c10-9(11,12)6-1-5-2-7(4-14)15-8(5)13-3-6/h1-4H |
InChI Key |
HBIDVRSYZQLNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


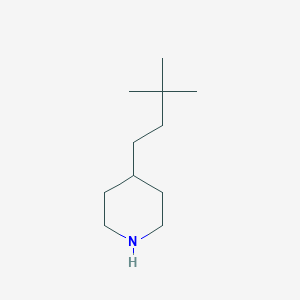
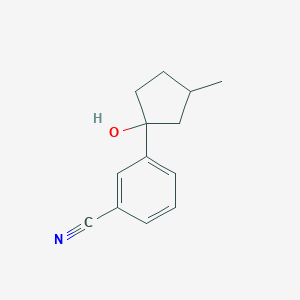
![6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane](/img/structure/B13226186.png)
![2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid](/img/structure/B13226191.png)
![2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13226202.png)
![1-(6,7-Dihydro-4H-pyrano[3,4-D][1,3]oxazol-2-YL)methanamine](/img/structure/B13226210.png)
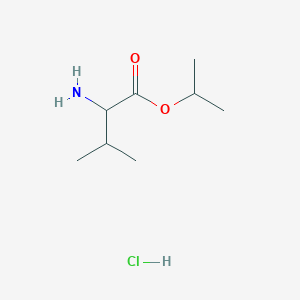
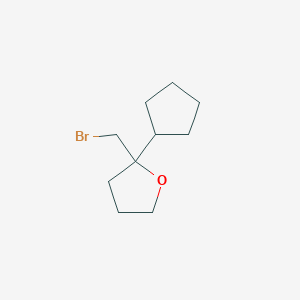
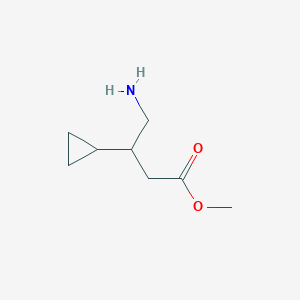
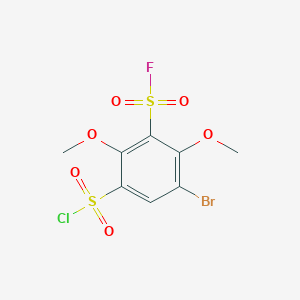
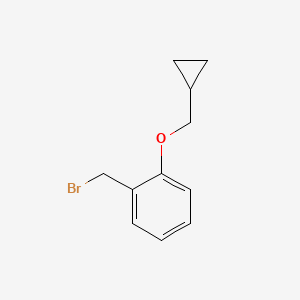
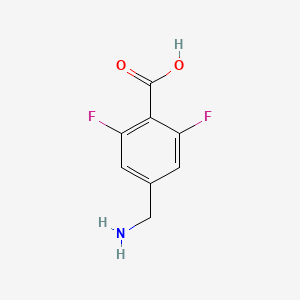
![1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13226244.png)
![3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol](/img/structure/B13226247.png)
